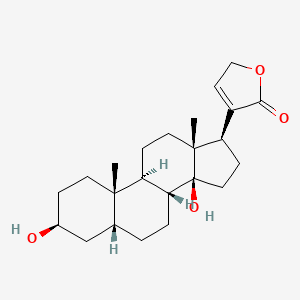
Thallium chloride
Overview
Description
Thallous chloride, also known as thallium(I) chloride, is a chemical compound with the formula TlCl. It is a colorless, odorless crystalline solid that is highly toxic. Thallous chloride is an intermediate in the isolation of thallium from its ores and is used in various scientific and industrial applications .
Scientific Research Applications
Thallous chloride has several important applications in scientific research:
Diagnostic Radiopharmaceutical: Thallous chloride is used in myocardial perfusion testing and tests of parathyroid function.
Cardiac Imaging: Thallium-201 chloride is used in cardiovascular scintigraphy to evaluate ischemic heart disease.
Environmental Studies: Thallium isotopes, including those in thallous chloride, are used to study redox conditions and pollution sources in environmental systems.
Mechanism of Action
Thallous chloride accumulates in the heart (myocardium) in a manner similar to potassium. It visualizes areas of infarction as “cold” or non-labeled regions, which are confirmed by electrocardiographic and enzyme changes. Regions of transient myocardial ischemia corresponding to areas perfused by coronary arteries with partial stenoses can be visualized when thallous chloride is administered in conjunction with an exercise stress test .
Biochemical Analysis
Biochemical Properties
Thallium chloride plays a crucial role in biochemical reactions, particularly in the study of enzyme inhibition and activation. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in DNA biosynthesis and cell division . This inhibition is primarily due to the binding of thallium ions to the active sites of these enzymes, preventing their normal function. Additionally, this compound can interact with proteins by binding to thiol groups, leading to alterations in protein structure and function .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. This compound has been observed to induce oxidative stress in cells, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage . This compound can also interfere with mitochondrial function, impairing ATP production and leading to cell death. Furthermore, this compound has been shown to affect the expression of genes involved in apoptosis and cell cycle regulation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Thallium ions can bind to the active sites of enzymes, inhibiting their catalytic activity. This binding is often facilitated by the high affinity of thallium ions for thiol groups in proteins . Additionally, this compound can induce changes in gene expression by affecting transcription factors and other regulatory proteins. These changes can lead to alterations in cellular processes such as apoptosis, cell cycle progression, and DNA repair .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and moisture . Long-term exposure to this compound has been shown to cause persistent cellular damage, including oxidative stress and mitochondrial dysfunction. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to chronic toxicity and adverse effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may cause mild toxicity, while higher doses can lead to severe toxic effects. Threshold effects have been observed, where a certain dosage level must be reached before significant toxicity occurs . High doses of this compound can result in acute toxicity, characterized by symptoms such as gastrointestinal distress, neurological impairment, and cardiovascular dysfunction. Chronic exposure to lower doses can also lead to cumulative toxicity and long-term health effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can affect metabolic flux by inhibiting key enzymes involved in cellular respiration and energy production . Thallium ions can also disrupt the normal function of metalloproteins, leading to alterations in metabolite levels and metabolic homeostasis. The interaction of this compound with enzymes such as cytochrome c oxidase can impair mitochondrial respiration and ATP synthesis .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. Thallium ions can enter cells via potassium channels and other ion transporters, leading to their accumulation in various cellular compartments . Once inside the cell, thallium ions can bind to proteins and other biomolecules, affecting their localization and function. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. Thallium ions can localize to specific cellular compartments, such as the mitochondria, where they exert their toxic effects . The targeting of this compound to these compartments is often mediated by post-translational modifications and targeting signals in proteins. The accumulation of thallium ions in the mitochondria can lead to mitochondrial dysfunction, oxidative stress, and cell death .
Preparation Methods
Thallous chloride can be synthesized through several methods:
Reaction with Hydrochloric Acid: An acidic solution of thallium(I) sulfate is treated with hydrochloric acid to precipitate insoluble thallous chloride.
Direct Reaction: Thallium metal can be reacted with hydrochloric acid to produce thallous chloride.
In industrial settings, thallous chloride is often produced as a byproduct during the extraction and purification of thallium from its ores.
Chemical Reactions Analysis
Thallous chloride undergoes various chemical reactions:
Substitution Reactions: Thallous chloride can react with metal chloride complexes to form metal hexafluorophosphate derivatives, with thallous chloride precipitating out.
Oxidation and Reduction: Thallous chloride can participate in redox reactions, although it is less oxidizing compared to other thallium compounds.
Common reagents used in these reactions include hydrochloric acid and metal chloride complexes. The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Thallous chloride can be compared with other thallium halides:
Thallium(I) Fluoride (TlF): A white crystalline solid that is more soluble in water than thallous chloride.
Thallium(I) Bromide (TlBr): A pale yellow crystalline solid with a similar crystal structure to thallous chloride.
Thallium(I) Iodide (TlI): A yellow crystalline solid that changes color at higher temperatures.
Thallous chloride is unique due to its specific applications in diagnostic radiopharmaceuticals and its intermediate role in thallium extraction.
properties
IUPAC Name |
chlorothallium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClH.Tl/h1H;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBECUEIQVRDUKB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[Tl] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClTl, TlCl | |
| Record name | THALLOUS CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5205 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | thallium(I) chloride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Thallium(I)_chloride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Thallous chloride is a white, crystalline powder, becomes violet on exposure to light. Used as a catalyst in chlorinations and in suntan lamps. (EPA, 1998), White solid; [Merck Index] Off-white powder; [MSDSonline], Solid | |
| Record name | THALLOUS CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5205 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Thallous chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7391 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Thallium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013724 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
1328 °F at 760 mmHg (EPA, 1998), 720 °C | |
| Record name | THALLOUS CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5205 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | THALLOUS CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6066 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
HYDROGEN CHLORIDE DECREASES ITS SOLUBILITY IN WATER, 0.29 g/100 cc cold water @ 15.5 °C; 2.41 g/100 cc hot water @ 99.35 °C, Insol in alcohol, acetone, In water, 2,900 mg/l at 25 °C. | |
| Record name | THALLOUS CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6066 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
7 (EPA, 1998) - Denser than water; will sink, 7.004 @ 30 °C/4 °C | |
| Record name | THALLOUS CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5205 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | THALLOUS CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6066 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
10 mmHg at 963 °F (NTP, 1992) | |
| Record name | THALLOUS CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5205 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Mechanism of Action |
Thallous Chloride TI201 without carrier, accumulates in the heart (myocardium) in a similar way to that of potassium. Thallous Chloride Tl 201 images have been found to visualize areas of infarction as “cold” or nonlabeled regions which are confirmed by electrocardiographic and enzyme changes. Regions of transient myocardial ischemia corresponding to areas perfused by coronary arteries with partial stenoses have been visualized when Thallous Chloride Tl 201 was administered in conjunction with an exercise stress test. Anatomic configurations may interfere with visualization of the right coronary artery., ... STUDY INVOLVING /THALLIUM SOLUBLE SALTS EFFECTS ON MOUSE CELL CULTURES SHOWED/ ... CYTOPATHIC EFFECTS ... GREATLY ENLARGED MITOCHONDRIA IN AXONS OF PERIPHERAL NERVE FIBERS. ... MECHANISM /CONCERNS INACTIVATION OF/ ... SH GROUPS THAT /ALLOW/ ... INCR PERMEABILITY OF MITOCHONDRIA LEADING TO WATER INFLUX & SWELLING. /THALLIUM CMPD/, TRIVALENT THALLIUM COMPOUNDS ARE SOMEWHAT LESS TOXIC THAN ARE THALLIUM ION COMPOUNDS ... THALLIUM ACTS AS A MITOTIC AGENT & GENERAL CELLULAR POISON. CELLULAR ACCUM OF THALLIUM IN MUSCLE & OTHER TISSUES CAUSES DERANGEMENT OF NORMAL CELLULAR METABOLISM ... HIGH THALLIUM CONCN IN BLOOD AGGLUTINATES ERYTHROCYTES & LYSES THEM FOLLOWING THALLIUM ION ACCUMMULATION WITHIN ERYTHROCYTES. /THALLIUM SALTS/, Thallium inhibits enzymes, but nothing is really known of a biochemical lesion. In fatal cases, there usually is extensive peripheral paralysis and cardiovascular involvement. The immediate cause of death may be peripheral respiratory failure of cardiac arrest. /Thallium/ | |
| Record name | Thallous chloride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09316 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | THALLOUS CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6066 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
WHITE, CRYSTALLINE POWDER, White, regular crystal | |
CAS RN |
7791-12-0, 7440-28-0 | |
| Record name | THALLOUS CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5205 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Thallium monochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7791-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thallous chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007791120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thallous chloride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09316 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Thallium chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15197 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thallium chloride (TlCl) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thallium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.311 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THALLOUS CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6066 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Thallium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013724 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
806 °F (EPA, 1998), 430 °C, 303.5 °C | |
| Record name | THALLOUS CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5205 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | THALLOUS CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6066 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Thallium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013724 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q & A
Q1: What is the molecular formula and weight of thallium chloride?
A1: this compound (TlCl) has a molecular weight of 239.83 g/mol.
Q2: What spectroscopic techniques are used to characterize this compound?
A2: this compound has been studied using various spectroscopic methods, including:
- 1H NMR: To investigate conformations and analyze vicinal thallium-hydrogen coupling constants in organothallium compounds containing this compound. []
- Raman Spectroscopy: To investigate the vibrational modes of this compound, particularly in thin films and in the presence of co-condensed metals. []
- UV-Vis Spectroscopy: To study the optical properties of this compound, including the band gap energy and absorption characteristics, especially in thin film applications. [, ]
- Infrared Spectroscopy: To probe the vibrational modes and bonding characteristics of this compound, especially in conjunction with other techniques like Raman spectroscopy. []
Q3: Is this compound photochromic?
A3: Yes, this compound exhibits photochromism. It darkens upon exposure to ultraviolet (UV) light and returns to its original state when exposed to visible light or heated to around 70°C. []
Q4: How does the addition of copper, silver, or indium ions affect the photochromic properties of this compound?
A4: Doping this compound crystals with small amounts of copper, silver, or indium ions enhances their darkenability upon UV exposure. []
Q5: Can this compound be used as a catalyst in trioxane polymerization?
A5: Research indicates that mixtures of this compound and specific organometallic compounds, particularly those containing magnesium and aluminum with 22-34% ionic character, exhibit catalytic activity in trioxane polymerization. []
Q6: What role does this compound play in the direct synthesis of ethylene glycol?
A6: this compound, in conjunction with iron or copper chloride in an aqueous solution, forms a redox system that catalyzes the direct synthesis of ethylene glycol from ethylene, oxygen, and water. This system operates via a mechanism similar to the Hoechst-Wacker process. []
Q7: Has computational chemistry been used to study the potential of this compound for laser cooling?
A7: Yes, ab initio calculations, including core-valence and spin-orbit coupling effects, have been employed to investigate the laser cooling potential of this compound. Results suggest that the a3Π0+-X1Σ0+ transition could be suitable for laser cooling, exhibiting favorable Franck-Condon factors and minimal interference from intermediate electronic states. [, ]
Q8: What is known about the toxicity of this compound?
A8: this compound is a toxic compound. Studies have shown that exposure to thallium can adversely affect various tissues and organs. [, ] Thallium can disrupt mitochondrial function, damage neurons, and interfere with essential metabolic enzymes and coenzymes. []
Q9: How is thallium-201 chloride used in medical imaging?
A9: Thallium-201 chloride (201TlCl), a radioactive isotope of this compound, is used in nuclear medicine for myocardial perfusion imaging (MPI). This technique helps diagnose coronary artery disease and evaluate myocardial viability after a heart attack. [, , , , , , ]
Q10: What is the mechanism of thallium-201 uptake in tissues?
A10: Thallium-201 enters cells via active transport, mimicking potassium ions. Its uptake reflects tissue viability and metabolic activity, making it a valuable tool for assessing tumor response to chemotherapy and identifying hyperfunctioning parathyroid glands. [, , , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(2R,3R,4R,5R)-4-[(2S,3S,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal](/img/structure/B1194954.png)




![1-[10-(Pyridin-1-ium-1-yl)decyl]pyridin-1-ium dibromide](/img/structure/B1194966.png)

